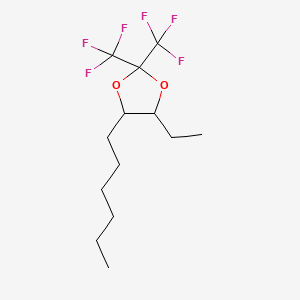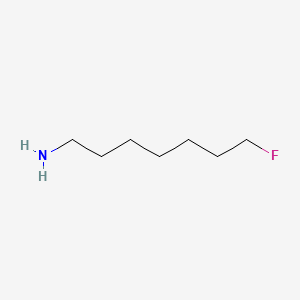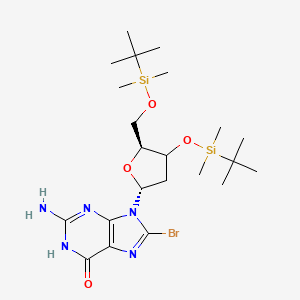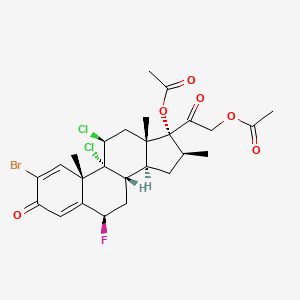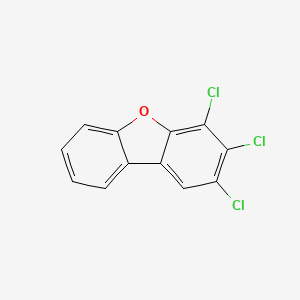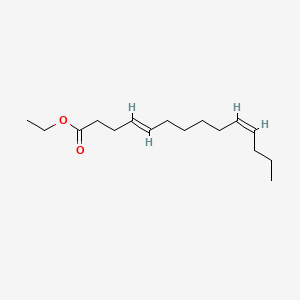
4-b-Laminaribiosylglucose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-beta-Laminaribiosylglucose is an oligosaccharide with the molecular formula C18H32O16. It is a complex carbohydrate composed of glucose units linked together. This compound is part of the broader class of oligosaccharides, which are carbohydrates made up of a small number of monosaccharide units. The structure of 4-beta-Laminaribiosylglucose includes multiple hydroxyl groups, making it highly soluble in water .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-beta-Laminaribiosylglucose typically involves the enzymatic or chemical glycosylation of glucose derivatives. One common method is the use of glycosyltransferases, which catalyze the transfer of glycosyl groups to specific acceptor molecules. The reaction conditions often require controlled pH and temperature to ensure the stability of the enzymes and the integrity of the product .
Industrial Production Methods
Industrial production of 4-beta-Laminaribiosylglucose may involve large-scale fermentation processes using genetically modified microorganisms that express the necessary glycosyltransferases. These microorganisms are cultured in bioreactors under optimized conditions to maximize yield and purity. The product is then extracted and purified using techniques such as chromatography .
化学反应分析
Types of Reactions
4-beta-Laminaribiosylglucose undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acetic anhydride (Ac2O) and sulfuric acid (H2SO4) are used for esterification and etherification reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Esters and ethers.
科学研究应用
4-beta-Laminaribiosylglucose has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex carbohydrates and glycosides.
Biology: Studied for its role in cell signaling and recognition processes.
Medicine: Investigated for its potential as a prebiotic, promoting the growth of beneficial gut bacteria.
Industry: Used in the production of bio-based materials and as a stabilizer in food products.
作用机制
The mechanism of action of 4-beta-Laminaribiosylglucose involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for glycosyltransferases, facilitating the transfer of glycosyl groups to other molecules. This process is crucial in the synthesis of glycoproteins and glycolipids, which play essential roles in cell-cell communication and immune response .
相似化合物的比较
4-beta-Laminaribiosylglucose is similar to other oligosaccharides such as lactulose and cellobiose. it is unique in its specific glycosidic linkages and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties.
Similar Compounds
Lactulose: A synthetic disaccharide used as a prebiotic and laxative.
Cellobiose: A disaccharide derived from cellulose, used in the study of cellulose degradation
属性
CAS 编号 |
4467-70-3 |
|---|---|
分子式 |
C18H32O16 |
分子量 |
504.4 g/mol |
IUPAC 名称 |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H32O16/c19-1-4-7(22)9(24)12(27)17(31-4)34-15-8(23)5(2-20)32-18(13(15)28)33-14-6(3-21)30-16(29)11(26)10(14)25/h4-29H,1-3H2/t4-,5-,6-,7-,8-,9+,10-,11-,12-,13-,14-,15+,16-,17+,18+/m1/s1 |
InChI 键 |
ODDPRQJTYDIWJU-YTJFHSSISA-N |
手性 SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O)O |
规范 SMILES |
C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O)O |
熔点 |
229 - 231 °C |
物理描述 |
Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS']-](/img/structure/B13417799.png)
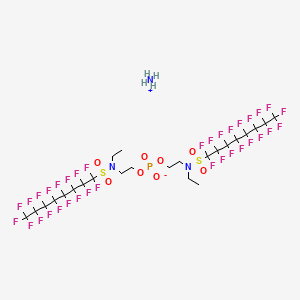
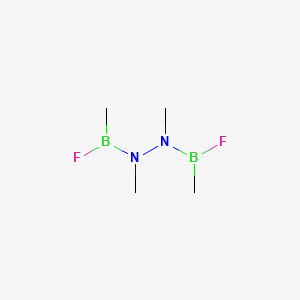
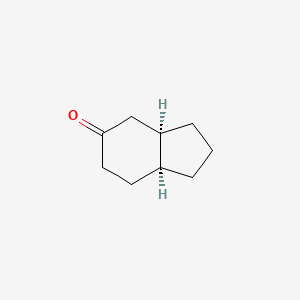
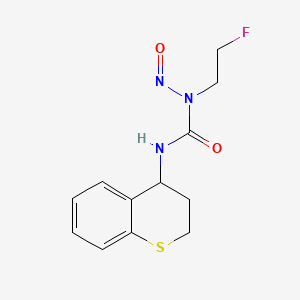
![Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS']-](/img/structure/B13417850.png)
